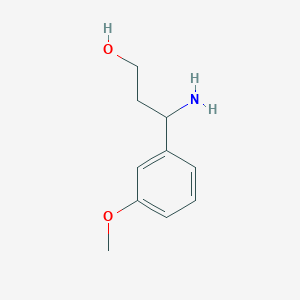

3-Amino-3-(3-methoxyphenyl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-3-(3-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-13-9-4-2-3-8(7-9)10(11)5-6-12/h2-4,7,10,12H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAZWHZPRDEQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-3-(3-methoxyphenyl)propan-1-ol

Introduction

3-Amino-3-(3-methoxyphenyl)propan-1-ol is a valuable γ-amino alcohol scaffold that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.[1][2] Its structure, featuring a chiral center, a primary amine, and a primary alcohol, offers multiple points for diversification, making it an attractive building block in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of a reliable and scalable synthetic pathway to this compound, intended for researchers, scientists, and professionals in the field of drug development. The presented synthesis follows a logical and efficient two-step sequence: a Mannich reaction to construct the carbon skeleton, followed by a chemoselective reduction to yield the final product.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively achieved through a two-stage process. This strategy is predicated on the initial formation of a β-aminoketone intermediate via the well-established Mannich reaction, followed by the selective reduction of the ketonic carbonyl to the corresponding alcohol.

Caption: High-level overview of the two-step synthesis pathway.

This approach is advantageous due to the ready availability of the starting materials, the robustness of the Mannich reaction for C-C and C-N bond formation, and the high chemoselectivity achievable in the subsequent reduction step.

Part 1: Synthesis of 3-Amino-1-(3-methoxyphenyl)propan-1-one via Mannich Reaction

The first stage of the synthesis involves the aminomethylation of 3'-methoxyacetophenone. The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound (the ketone), formaldehyde, and a primary or secondary amine or ammonia.[3][4] In this case, to obtain the primary amine in the intermediate, ammonium chloride is utilized as the ammonia source.

Mechanistic Insights

The mechanism of the Mannich reaction proceeds in a stepwise fashion:

-

Formation of the Iminium Ion: Formaldehyde reacts with ammonia (generated in situ from ammonium chloride) to form an aminol, which then dehydrates to generate a reactive electrophilic species, the iminium ion.[5]

-

Enolization of the Ketone: Under the acidic conditions of the reaction (from the ammonium chloride), the 3'-methoxyacetophenone undergoes tautomerization to its enol form.

-

Nucleophilic Attack: The electron-rich enol attacks the electrophilic iminium ion, forming a new carbon-carbon bond and generating the β-aminoketone product after deprotonation.[5]

Caption: Experimental workflow for the Mannich reaction.

Detailed Experimental Protocol

Materials:

-

3'-Methoxyacetophenone

-

Paraformaldehyde

-

Ammonium Chloride

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Diethyl Ether

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3'-methoxyacetophenone (15.0 g, 0.1 mol), paraformaldehyde (3.3 g, 0.11 mol), and ammonium chloride (5.9 g, 0.11 mol).

-

Add 100 mL of ethanol to the flask, followed by the dropwise addition of 1 mL of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration and wash the filter cake with 50 mL of cold diethyl ether.

-

The crude product, 3-amino-1-(3-methoxyphenyl)propan-1-one hydrochloride, can be further purified by recrystallization from a mixture of ethanol and diethyl ether.

-

Dry the purified product under vacuum to a constant weight.

| Parameter | Value | Reference |

| Starting Material | 3'-Methoxyacetophenone | [3] |

| Reagents | Paraformaldehyde, NH4Cl, HCl | [6][7] |

| Solvent | Ethanol | [1] |

| Reaction Temperature | Reflux (~78 °C) | [1] |

| Reaction Time | 4-6 hours | |

| Typical Yield | 60-70% |

Table 1: Summary of Reaction Parameters for the Mannich Reaction.

Safety Precautions:

-

Handle paraformaldehyde and concentrated hydrochloric acid in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Ethanol and diethyl ether are flammable; avoid open flames.

Part 2: Reduction of 3-Amino-1-(3-methoxyphenyl)propan-1-one to this compound

The second and final stage of the synthesis is the chemoselective reduction of the ketone functionality of the β-aminoketone intermediate to a hydroxyl group. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation as it is selective for aldehydes and ketones and will not reduce other functional groups that might be present.[8]

Mechanistic Insights

The reduction of the ketone with sodium borohydride proceeds via a nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

-

Hydride Attack: The borohydride anion (BH₄⁻) acts as a source of hydride ions (H⁻). The hydride attacks the partially positive carbonyl carbon of the β-aminoketone.

-

Alkoxide Formation: This nucleophilic attack breaks the π-bond of the carbonyl group, and the electrons move to the oxygen atom, forming an alkoxide intermediate.

-

Protonation: In a subsequent workup step, the alkoxide is protonated by a protic solvent (in this case, methanol or water) to yield the final γ-amino alcohol product.

Caption: Experimental workflow for the reduction of the β-aminoketone.

Detailed Experimental Protocol

Materials:

-

3-Amino-1-(3-methoxyphenyl)propan-1-one hydrochloride

-

Sodium borohydride (NaBH₄)

-

Methanol

-

1 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Dissolve 3-amino-1-(3-methoxyphenyl)propan-1-one hydrochloride (10.0 g, 0.046 mol) in 150 mL of methanol in a 500 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.1 g, 0.055 mol) to the stirred solution in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Carefully quench the reaction by the slow, dropwise addition of 50 mL of 1 M hydrochloric acid at 0 °C.

-

Remove the methanol under reduced pressure.

-

Basify the remaining aqueous solution to a pH of 9-10 with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5 to 90:10 gradient) to afford this compound as a viscous oil or low-melting solid.

| Parameter | Value | Reference |

| Starting Material | 3-Amino-1-(3-methoxyphenyl)propan-1-one HCl | |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [8] |

| Solvent | Methanol | [9] |

| Reaction Temperature | 0 °C to room temperature | |

| Reaction Time | 4 hours | |

| Typical Yield | 80-90% |

Table 2: Summary of Reaction Parameters for the Reduction Step.

Safety Precautions:

-

Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in a controlled manner.

-

Perform the quenching step carefully in a fume hood.

-

Wear appropriate PPE.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, the methoxy group, the benzylic proton, and the two methylene groups, as well as exchangeable protons for the amine and hydroxyl groups. |

| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, the carbon bearing the amino group, and the two methylene carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₅NO₂ = 181.23 g/mol ). |

| FT-IR | Characteristic absorption bands for O-H and N-H stretching (broad), C-H stretching (aromatic and aliphatic), and C-O stretching. |

Table 3: Analytical Characterization of this compound.

Conclusion

This technical guide has detailed a robust and efficient two-step synthesis of this compound. The pathway, commencing with a Mannich reaction on 3'-methoxyacetophenone followed by a selective reduction of the intermediate β-aminoketone, provides a reliable method for accessing this valuable synthetic building block. The protocols provided are scalable and utilize readily available reagents, making this synthesis amenable to both academic research and industrial drug development settings. Adherence to the described procedures and safety precautions will ensure the successful and safe synthesis of the target compound.

References

- 1. (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one synthesis - chemicalbook [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. Mannich reaction - Wikipedia [en.wikipedia.org]

- 5. adichemistry.com [adichemistry.com]

- 6. organicreactions.org [organicreactions.org]

- 7. researchgate.net [researchgate.net]

- 8. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

- 9. reddit.com [reddit.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(3-methoxyphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME). For a promising scaffold like 3-Amino-3-(3-methoxyphenyl)propan-1-ol, a molecule with potential applications in the synthesis of central nervous system (CNS) agents such as antidepressants and anxiolytics, a detailed physicochemical profile is not merely academic—it is the bedrock upon which successful therapeutic development is built.[1] This guide provides a comprehensive overview of the key physicochemical attributes of this compound, paired with detailed, field-proven experimental protocols for their determination. By offering not just data, but also the methodology to obtain it, this document serves as a practical tool for researchers aiming to unlock the full therapeutic potential of this versatile chemical entity.

Molecular Identity and Structural Features

This compound is a primary amino alcohol distinguished by a phenylpropanoid backbone. The strategic placement of a methoxy group at the meta position of the phenyl ring, combined with the primary amine and hydroxyl functionalities, bestows upon the molecule a unique electronic and steric profile that is ripe for medicinal chemistry exploration.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 22490-86-4 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₅NO₂ | [1][2][3][4] |

| Molecular Weight | 181.23 g/mol | [1][3] |

| Canonical SMILES | COc1cccc(c1)C(CCO)N | [2] |

| InChI Key | InChI=1/C10H15NO2/c1-13-9-4-2-3-8(7-9)10(11)5-6-12/h2-4,7,10,12H,5-6,11H2,1H3 | [2] |

Core Physicochemical Parameters: A Gateway to Understanding Bioavailability

The journey of a drug from administration to its site of action is a complex odyssey dictated by its physicochemical properties. For this compound, understanding parameters such as lipophilicity, solubility, and ionization is crucial for predicting its behavior in biological systems.

Lipophilicity (LogP) and Distribution (LogD)

Solubility

Aqueous solubility is a prerequisite for the absorption of an orally administered drug. Poor solubility can lead to low bioavailability and erratic absorption. The presence of both a polar hydroxyl group and a basic amino group in this compound suggests a degree of aqueous solubility, which is likely to be pH-dependent.

Ionization Constant (pKa)

The pKa value dictates the extent of a molecule's ionization at a given pH. As this compound possesses a primary amine, it will be protonated at physiological pH, influencing its solubility, permeability, and interaction with biological targets.

Table of Physicochemical Properties:

| Parameter | Experimental Value | Predicted/Analog Data | Notes |

| Melting Point (°C) | Data not available | - | The physical state at room temperature is not consistently reported (some vendors list it as a liquid).[2] |

| Boiling Point (°C) | Data not available | - | - |

| pKa | Data not available | - | The primary amine is expected to have a pKa in the range of 9-10. |

| Aqueous Solubility | Data not available | - | Expected to be pH-dependent. |

| LogP | Data not available | 1.0774 (for the 2-methoxy isomer) | This is a calculated value for an isomer and should be used with caution. |

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established industry standards.

Determination of Melting Point

The melting point of a solid is a fundamental physical property that provides an indication of its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: If the sample is a solid, ensure it is finely powdered and completely dry.

-

Loading the Capillary Tube: Tap the open end of a capillary melting point tube into the powdered sample until a small amount of material enters the tube. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating and Observation:

-

If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

-

For an accurate determination, heat the block to a temperature about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (completion of melting). The recorded melting point should be reported as a range.

Caption: Workflow for Melting Point Determination.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the ionization constant of a compound.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

-

Accurately weigh and dissolve a known amount of this compound in deionized water to create a solution of approximately 1 mM.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume (e.g., 20 mL) of the sample solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen gas to remove dissolved carbon dioxide.

-

-

Titration Procedure:

-

Adjust the initial pH of the sample solution to approximately 2 with 0.1 M HCl.

-

Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH to more accurately determine the equivalence point.

-

References

A Guide to the Spectroscopic Analysis of 3-Amino-3-(3-methoxyphenyl)propan-1-ol

Introduction

In the landscape of pharmaceutical development, the precise characterization of molecular entities is the bedrock upon which safety and efficacy are built. 3-Amino-3-(3-methoxyphenyl)propan-1-ol is a key structural motif and intermediate used in the synthesis of various bioactive molecules, including potential central nervous system (CNS) agents.[1] Its structure, containing a chiral center, a primary amine, a primary alcohol, and a substituted aromatic ring, presents a rich tapestry of features for spectroscopic investigation.

This technical guide provides an in-depth analysis of this compound using the triumvirate of modern organic analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will move beyond a mere presentation of data, delving into the causality behind experimental choices and the logic of spectral interpretation to provide a comprehensive analytical portrait of this important molecule.

Molecular Structure and Analytical Strategy

A robust analytical strategy relies on orthogonal techniques that, in concert, provide unambiguous structural confirmation. Our approach integrates data from NMR, IR, and MS to create a self-validating system for the characterization of this compound.

Molecular Structure with Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used throughout this guide.

General Analytical Workflow

The process of spectroscopic characterization follows a logical progression from sample preparation to final structural confirmation. Each step provides a piece of the puzzle, and their integration is key to a conclusive result.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.

Expertise in Action: NMR Solvent Selection

The choice of a deuterated solvent is the first critical decision in an NMR experiment. For this compound, the presence of polar -NH₂ and -OH groups dictates the selection.

-

Deuterated Chloroform (CDCl₃): A common choice due to its volatility and ability to dissolve many organics.[2] However, the acidic nature of the residual CHCl₃ proton can broaden the signals of exchangeable protons (-NH₂, -OH). Hydrogen bonding with the solvent is weak, which can result in sharp but concentration-dependent signals for these protons.

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆): An excellent solvent for polar compounds, capable of forming strong hydrogen bonds.[2] This slows down the exchange rate of the -NH₂ and -OH protons, often allowing them to be observed as distinct, and sometimes coupled, signals. Its high boiling point can make sample recovery challenging.[2]

-

Deuterated Methanol (CD₃OD): This protic solvent will readily exchange with the analyte's -NH₂ and -OH protons. While this simplifies the spectrum by causing those signals to disappear or merge with the solvent peak, it also results in the loss of valuable information about these functional groups.

Decision: DMSO-d₆ is the preferred solvent for a comprehensive initial analysis, as it offers the best chance of observing the amine and hydroxyl protons. For confirmation of these exchangeable protons, a subsequent experiment with a D₂O shake is invaluable.[3]

Experimental Protocol: NMR Sample Preparation

-

Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may be required.

-

Ensure the solution is clear and free of particulate matter before inserting it into the spectrometer.

¹H NMR Spectral Analysis (Predicted, in DMSO-d₆)

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 | t | 1H | H-ar5 | Aromatic proton ortho to two carbons. |

| ~ 6.85 | d | 1H | H-ar6 | Aromatic proton ortho to the CH(N) group. |

| ~ 6.80 | d | 1H | H-ar4 | Aromatic proton para to the CH(N) group. |

| ~ 6.75 | s | 1H | H-ar2 | Aromatic proton between two substituents. |

| ~ 4.90 | br s | 1H | OH | The hydroxyl proton signal is broad due to hydrogen bonding and exchange. Its position is concentration and temperature dependent. |

| ~ 3.90-4.00 | m | 1H | CH (N) (H3) | This methine proton is coupled to the two diastereotopic C2 protons, resulting in a multiplet. |

| ~ 3.75 | s | 3H | OCH₃ | The methoxy group protons appear as a sharp singlet. |

| ~ 3.50 | m | 2H | CH₂ OH (H1) | These protons are adjacent to the C2 methylene group and will likely appear as a multiplet. |

| ~ 2.50 | br s | 2H | NH₂ | The amine protons appear as a broad singlet. The signal for DMSO-d₆'s residual water appears here as well. |

| ~ 1.80 | m | 2H | CH₂ (H2) | These diastereotopic protons are adjacent to a chiral center and coupled to both H1 and H3 protons, leading to a complex multiplet. |

¹³C NMR Spectral Analysis (Predicted, in DMSO-d₆)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With proton decoupling, each unique carbon appears as a single line.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 159.5 | C-ar3 | Aromatic carbon bonded to the electronegative oxygen of the methoxy group. |

| ~ 147.0 | C-ar1 | Aromatic carbon bonded to the C3 of the side chain. |

| ~ 129.5 | C-ar5 | Aromatic C-H. |

| ~ 118.0 | C-ar6 | Aromatic C-H, influenced by ortho- and para-directing groups. |

| ~ 112.5 | C-ar4 | Aromatic C-H, influenced by ortho- and para-directing groups. |

| ~ 111.0 | C-ar2 | Aromatic C-H, shielded by two electron-donating groups. |

| ~ 59.0 | C1 | Aliphatic carbon bonded to the hydroxyl group. |

| ~ 55.0 | C-Me | Methoxy carbon. |

| ~ 51.0 | C3 | Aliphatic carbon bonded to the amine group. |

| ~ 40.0 | C2 | Aliphatic carbon. The signal for DMSO-d₆ also appears in this region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expertise in Action: Sample Preparation Technique

For routine analysis of a solid or liquid sample like this compound, Attenuated Total Reflectance (ATR) is the technique of choice. It requires minimal sample preparation—just a small amount of the substance placed directly on the crystal—and is non-destructive. This is a significant advantage over the traditional KBr pellet method, which is more labor-intensive and susceptible to atmospheric moisture.

Spectral Interpretation

The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3500 - 3200 | O-H Stretch | Alcohol | A strong, broad absorption, characteristic of a hydrogen-bonded hydroxyl group.[4][5] |

| 3400 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine | Two distinct, sharp to medium peaks are expected for the -NH₂ group. These often overlap with the broad O-H band.[3][4][6] |

| 3100 - 3000 | C-H Stretch | Aromatic | Peaks appear just above 3000 cm⁻¹, indicating C-H bonds on an sp² hybridized carbon.[7] |

| 3000 - 2850 | C-H Stretch | Aliphatic | Peaks appear just below 3000 cm⁻¹, indicating C-H bonds on sp³ hybridized carbons.[7] |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine | A medium intensity band confirming the primary amine.[5][6] |

| 1600, 1475 | C=C Stretch | Aromatic Ring | Two or more medium to strong bands characteristic of the benzene ring. |

| 1300 - 1200 | C-O Stretch | Aryl Ether | A strong, sharp band indicating the Ar-O-CH₃ linkage. |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | A medium to weak absorption in the fingerprint region.[6] |

| ~ 1050 | C-O Stretch | Primary Alcohol | A strong band for the C-O bond of the propanol moiety. |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural confirmation.

Expertise in Action: Ionization Method Selection

The goal is to get the molecule into the gas phase as an ion with minimal degradation.

-

Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons.[8][9] While it produces a rich fragmentation pattern useful for library matching, it often fails to show a molecular ion peak for polar, fragile molecules like ours.

-

Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar molecules.[10][11] The sample is dissolved and sprayed through a high-voltage needle, creating charged droplets that evaporate to yield gaseous ions.[8] This method typically produces a protonated molecule, [M+H]⁺, which clearly indicates the molecular weight.

Decision: ESI is the superior choice for this analysis. It will reliably produce a pseudomolecular ion, [M+H]⁺, confirming the molecular weight, and can induce fragmentation in a controlled manner if needed (e.g., via collision-induced dissociation).

Spectral Interpretation

The molecular formula is C₁₀H₁₅NO₂, giving a monoisotopic mass of 181.11 Da.

| m/z Value | Ion | Interpretation |

| 182.1 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of 181.1. |

| 164.1 | [M+H - H₂O]⁺ | Loss of a water molecule (18 Da) from the protonated parent ion, a common fragmentation for alcohols. |

| 152.1 | [M+H - CH₂O]⁺ | Potential loss of formaldehyde from the propanol side chain. |

| 134.1 | [C₉H₁₂N]⁺ | Alpha-cleavage with loss of the CH₂CH₂OH group, resulting in a stable benzylic amine fragment. |

| 121.1 | [C₇H₇O]⁺ | A common fragment for methoxy-substituted benzene rings, corresponding to a tropylium-like ion.[12] |

The Nitrogen Rule: The odd nominal molecular weight (181) is consistent with the presence of an odd number (one) of nitrogen atoms in the molecule, providing an immediate internal check on the proposed formula.[3]

Conclusion: A Unified Structural Portrait

The collective data from NMR, IR, and MS provides a cohesive and unambiguous confirmation of the structure of this compound.

-

MS establishes the correct molecular weight (181 g/mol ) and elemental formula (C₁₀H₁₅NO₂).

-

IR confirms the presence of the key functional groups: an alcohol (-OH), a primary amine (-NH₂), an aryl ether, and both aromatic and aliphatic C-H bonds.

-

NMR provides the final, detailed map of the molecule, elucidating the 3-substituted aromatic ring pattern and the specific connectivity of the aminopropanol side chain.

This multi-technique, self-validating approach ensures the highest degree of confidence in the identity and structure of the analyte, a critical requirement for its use in research and development.

References

- 1. This compound [myskinrecipes.com]

- 2. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 5. wikieducator.org [wikieducator.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Interpreting IR Spectra [chemistrysteps.com]

- 8. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 9. acdlabs.com [acdlabs.com]

- 10. pharmafocuseurope.com [pharmafocuseurope.com]

- 11. as.uky.edu [as.uky.edu]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide to 3-Amino-3-(3-methoxyphenyl)propan-1-ol: A Cornerstone for Central Nervous System Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-(3-methoxyphenyl)propan-1-ol, a pivotal chemical intermediate in the synthesis of various centrally active pharmaceuticals. While the specific discovery of this compound is not prominently documented, its significance is underscored by its role as a key structural motif in blockbuster drugs. This document will delve into the historical context of the broader class of 3-amino-3-arylpropan-1-ol derivatives, detail a representative synthetic protocol, and explore the physicochemical properties of the title compound. The core of this guide will focus on its critical application as a precursor to major therapeutic agents, namely the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the dual-action analgesic tapentadol. Through detailed mechanistic discussions and pathway diagrams, we will illuminate how this seemingly simple scaffold is integral to the pharmacological activity of these important drugs. This guide is intended for researchers, medicinal chemists, and professionals in drug development who are interested in the synthesis and application of foundational molecules for CNS-targeting therapeutics.

Introduction and Historical Context: The Rise of a Privileged Scaffold

The 3-amino-3-arylpropan-1-ol framework has emerged as a "privileged scaffold" in medicinal chemistry, a term bestowed upon molecular structures that are capable of binding to multiple biological targets and serve as a foundation for the development of a variety of therapeutic agents. The strategic placement of an amino group and a hydroxyl group on a flexible three-carbon chain, anchored to an aromatic ring, provides a versatile template for molecular recognition by a range of receptors and enzymes within the central nervous system.

While a singular, seminal publication detailing the initial discovery of this compound is not readily identifiable in the scientific literature, its history is intrinsically linked to the broader exploration of this class of compounds as key intermediates in the development of CNS-active drugs. The versatility of this scaffold, with its amino and hydroxyl functionalities, allows for extensive chemical modification, making it a valuable building block in the design of molecules targeting specific biological pathways.[1] The true significance of this compound, therefore, lies not in a storied discovery but in its enabling role in the synthesis of transformative medicines. Its utility is highlighted in its application as a precursor for compounds with potential therapeutic applications as antidepressants and anxiolytics.[1]

Synthesis and Physicochemical Properties

The synthesis of this compound can be approached through various established organic chemistry methodologies. A common and effective strategy involves the reduction of a corresponding β-amino ketone. This approach offers a reliable pathway to the desired 1,3-amino alcohol structure.

Representative Synthesis Protocol: Reduction of a β-Amino Ketone

The following protocol is a representative example of how this compound can be synthesized, based on general methods for the reduction of β-amino ketones.[2][3][4]

Step 1: Synthesis of the β-Amino Ketone Precursor

The synthesis begins with the Mannich reaction, a classic method for the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this case, 3'-methoxyacetophenone is reacted with formaldehyde and dimethylamine hydrochloride to yield the corresponding β-amino ketone.

Step 2: Reduction to the 1,3-Amino Alcohol

The resulting β-amino ketone is then reduced to the target this compound. A variety of reducing agents can be employed for this transformation, with sodium borohydride being a common and mild choice.

Experimental Protocol:

Materials:

-

3'-Methoxyacetophenone

-

Paraformaldehyde

-

Dimethylamine hydrochloride

-

Hydrochloric acid

-

Sodium borohydride

-

Methanol

-

Diethyl ether

-

Sodium hydroxide

-

Magnesium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Mannich Reaction: In a round-bottom flask, combine 3'-methoxyacetophenone, paraformaldehyde, and dimethylamine hydrochloride in a suitable solvent such as ethanol with a catalytic amount of hydrochloric acid. Reflux the mixture for a designated period (typically several hours) to facilitate the formation of the Mannich base, 3-(dimethylamino)-1-(3-methoxyphenyl)propan-1-one hydrochloride.

-

Work-up and Isolation of the β-Amino Ketone: After cooling, the reaction mixture is typically concentrated, and the residue is partitioned between water and an organic solvent like diethyl ether. The aqueous layer is then basified with sodium hydroxide to liberate the free amine, which is subsequently extracted with an organic solvent. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude β-amino ketone.

-

Reduction: The isolated β-amino ketone is dissolved in methanol. The solution is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring. The reaction is allowed to proceed until completion, which can be monitored by thin-layer chromatography.

-

Final Work-up and Purification: The reaction is quenched by the careful addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization if necessary.

Causality Behind Experimental Choices:

-

The choice of the Mannich reaction in the first step is due to its efficiency in forming the carbon-carbon bond and introducing the amino group in the desired position.

-

Sodium borohydride is selected as the reducing agent in the second step due to its chemoselectivity; it will readily reduce the ketone to a secondary alcohol without affecting the aromatic methoxy group.

Synthesis Workflow Diagram

Caption: A representative two-step synthesis of this compound.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 22490-86-4 | [5] |

| Molecular Formula | C₁₀H₁₅NO₂ | [1] |

| Molecular Weight | 181.23 g/mol | [1] |

Note on Spectroscopic Data: Due to the absence of publicly available experimental spectra, researchers are advised to perform their own analytical characterization (NMR, IR, MS) upon synthesis to confirm the identity and purity of the compound.

Application in Drug Development: A Gateway to CNS Therapeutics

The true value of this compound is realized in its role as a versatile intermediate for the synthesis of complex and highly effective CNS-targeting drugs. The following sections will explore its application in the synthesis of two prominent pharmaceuticals: fluoxetine and tapentadol.

Precursor to Fluoxetine: A Revolution in Antidepressant Therapy

Fluoxetine, marketed under the trade name Prozac, was one of the first selective serotonin reuptake inhibitors (SSRIs) to be widely prescribed. Its introduction marked a significant advancement in the treatment of depression and other mood disorders. A key intermediate in some synthetic routes to fluoxetine is a 3-amino-1-phenylpropan-1-ol derivative, highlighting the importance of this structural class.[6]

Mechanism of Action of Fluoxetine:

Fluoxetine exerts its therapeutic effects by selectively inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron.[7] This action leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[6] Unlike older tricyclic antidepressants, fluoxetine has a low affinity for muscarinic, histaminic, and adrenergic receptors, which contributes to its more favorable side-effect profile.[7]

Signaling Pathway of Fluoxetine Action:

Caption: Mechanism of action of Fluoxetine at the serotonergic synapse.

Intermediate for Tapentadol: A Dual-Action Analgesic

Tapentadol is a centrally acting analgesic with a unique dual mechanism of action, making it effective for both nociceptive and neuropathic pain. The synthesis of tapentadol involves a stereospecific route where a substituted 3-amino-3-arylpropanol derivative is a key intermediate.

Mechanism of Action of Tapentadol:

Tapentadol's analgesic properties stem from two distinct but complementary mechanisms:

-

μ-opioid receptor (MOR) agonism: Tapentadol is an agonist at the μ-opioid receptor, which is a primary target for traditional opioid analgesics like morphine. Activation of MORs leads to a reduction in the transmission of pain signals.

-

Norepinephrine reuptake inhibition (NRI): Tapentadol also inhibits the reuptake of norepinephrine, a neurotransmitter involved in descending pain-modulating pathways. Increased levels of norepinephrine in the spinal cord enhance the inhibition of pain signals.

This dual action provides effective pain relief with a potentially improved side-effect profile compared to conventional opioids.[8]

Signaling Pathways of Tapentadol Action:

Caption: Dual mechanism of action of Tapentadol.

Conclusion and Future Perspectives

This compound stands as a testament to the power of fundamental chemical scaffolds in modern drug discovery. While it may not have a celebrated history of its own, its contribution to the synthesis of life-changing medications is undeniable. The versatility of its structure has allowed for the development of drugs with diverse mechanisms of action, from the selective inhibition of neurotransmitter reuptake to the dual agonism and reuptake inhibition for pain management.

The continued exploration of derivatives of the 3-amino-3-arylpropan-1-ol class holds significant promise. The core structure provides an excellent starting point for the design of new ligands for a variety of CNS targets. Future research may focus on the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the application of this scaffold is unlikely to be limited to the CNS; its potential for interacting with other biological systems warrants further investigation. As our understanding of disease pathways deepens, so too will the opportunities to leverage this privileged scaffold in the development of the next generation of therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis of Prozac (Fluoxetine) - Chemistry Steps [chemistrysteps.com]

- 8. scielo.br [scielo.br]

3-Amino-3-(3-methoxyphenyl)propan-1-ol derivatives and analogs

An In-depth Technical Guide to 3-Amino-3-(3-methoxyphenyl)propan-1-ol Derivatives and Analogs: From Synthesis to Therapeutic Potential

Abstract

The 3-amino-3-arylpropan-1-ol scaffold represents a privileged structure in medicinal chemistry, serving as a cornerstone for the development of various centrally acting agents. This technical guide provides a comprehensive exploration of derivatives and analogs of this compound, a key intermediate in the synthesis of potential antidepressants and other central nervous system (CNS) therapeutics.[1] We delve into the synthetic strategies for accessing the core scaffold, dissect the critical structure-activity relationships (SAR) that govern pharmacological activity, and provide detailed, field-proven protocols for in vitro evaluation. The primary focus is on the modulation of monoamine transporters—serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—which are pivotal targets in the treatment of major depressive disorder and other neurological conditions.[2][3][4] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of next-generation CNS therapies.

The 3-Amino-3-arylpropan-1-ol Core: Synthesis and Strategic Importance

The 3-amino-3-arylpropan-1-ol framework is characterized by a three-carbon chain bearing an amino group and a hydroxyl group, with an aryl moiety attached to the same carbon as the amine. This arrangement of functional groups allows for versatile chemical modifications, making it an invaluable building block in drug discovery.[1][5] The 3-methoxyphenyl substitution, in particular, has been a recurrent motif in compounds targeting monoamine systems.

General Synthetic Strategy: Reductive Amination Pathway

A robust and scalable approach to synthesizing the this compound core involves a multi-step sequence starting from 3-methoxyacetophenone. This method provides a clear and logical progression from a simple starting material to the desired scaffold.

Experimental Protocol: Synthesis of this compound

This protocol outlines a reliable method for the laboratory-scale synthesis of the title compound. The causality behind this choice of pathway lies in its use of readily available starting materials and well-understood, high-yielding reactions.

Step 1: Mannich Reaction to form β-Aminoketone

-

To a round-bottom flask, add 3-methoxyacetophenone (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).

-

Add ethanol as the solvent, followed by a catalytic amount of hydrochloric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The formation of the Mannich base is a critical C-C bond-forming step that introduces the aminomethyl group.

-

After cooling, concentrate the mixture under reduced pressure and partition between dilute NaOH and diethyl ether to isolate the free base.

Step 2: Reduction of the Ketone to form the Propanol

-

Dissolve the isolated β-aminoketone from Step 1 in methanol in a flask cooled to 0-5°C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10°C. The use of NaBH₄ is a standard, selective method for reducing ketones to alcohols without affecting the aromatic ring.[6]

-

Stir the reaction for 2 hours at room temperature.

-

Quench the reaction carefully with water, and then remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 3-(dimethylamino)-3-(3-methoxyphenyl)propan-1-ol.

Step 3: N-Demethylation (if primary amine is desired)

-

While the protocol above yields a tertiary amine, conversion to a primary or secondary amine can be achieved via standard procedures such as reaction with 1-chloroethyl chloroformate (Von Braun reaction) followed by methanolysis. For the purpose of this guide, we will consider the synthesized scaffold as a versatile intermediate for further N-alkylation or use as is.

Pharmacological Rationale: Targeting Monoamine Transporters

Monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—are critical regulators of mood, cognition, and motivation. Their signaling is terminated by reuptake from the synaptic cleft into the presynaptic neuron via their respective transporters: SERT, NET, and DAT.[2] Dysfunction in these systems is strongly implicated in the pathophysiology of depression and other CNS disorders.[3][7] Consequently, inhibiting the reuptake of these monoamines is a cornerstone of modern antidepressant therapy.

-

Selective Serotonin Reuptake Inhibitors (SSRIs) primarily target SERT.

-

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) target both SERT and NET.

-

Triple Reuptake Inhibitors (TRIs) target SERT, NET, and DAT. The development of TRIs is driven by the hypothesis that enhancing dopaminergic neurotransmission, in addition to serotonergic and noradrenergic pathways, could offer a broader spectrum of efficacy, potentially addressing symptoms like anhedonia (the inability to feel pleasure) that are often resistant to SSRIs and SNRIs.[3][4][8]

Structure-Activity Relationship (SAR) and Analog Design

The therapeutic utility of the this compound scaffold is defined by the pharmacological profile imparted by its substituents. A systematic understanding of SAR is crucial for designing analogs with desired potency and selectivity.

Aryl Ring Modifications

The substitution pattern on the phenyl ring is a primary determinant of transporter affinity and selectivity.

-

Position of Methoxy Group: The meta position (position 3) of the methoxy group is often optimal for balancing activity across the three monoamine transporters. Shifting it to the para (position 4) or ortho (position 2) position can drastically alter the selectivity profile.

-

Bioisosteric Replacement: Replacing the methoxy group with other electron-donating or electron-withdrawing groups can fine-tune activity. For instance, replacement with a trifluoromethoxy group (-OCF₃) can alter lipophilicity and metabolic stability.[9]

-

Ring Bioisosteres: The phenyl ring itself can be replaced with other aromatic systems, such as thiophene, a strategy famously used in the SNRI duloxetine, which shares a related 3-amino-1-propanol core.[10] This highlights the principle of bioisosterism, where functional groups are replaced to enhance desired properties while maintaining pharmacological activity.[11][12]

Amino Group Modifications

The nature of the amino group directly influences potency and physical properties.

-

Primary vs. Secondary vs. Tertiary Amines: Potency at monoamine transporters often follows the trend secondary > primary > tertiary. N-methylation (secondary amine) is a common feature in many potent reuptake inhibitors.

-

Constrained Analogs: Incorporating the nitrogen into a ring system, such as a piperidine or pyrrolidine, can constrain the conformation and lead to increased selectivity for a specific transporter.[13]

Stereochemistry

The carbon atom bearing the aryl and amino groups is a chiral center. The absolute stereochemistry (R or S) is critical for potent interaction with the transporters, which are themselves chiral macromolecules. Enantiomers frequently exhibit vastly different potencies and selectivities. For example, in many related series, the (S)-enantiomer is significantly more active.[10]

Data Summary: Illustrative SAR Trends

The following table summarizes general SAR trends observed in related aryloxypropanolamine and arylpropanolamine series, which provide guiding principles for the design of this compound analogs.[14][15]

| Modification on Core Scaffold | General Impact on Activity | Rationale / Causality |

| Aryl Ring: Add 4-fluoro substituent | Often increases SERT/DAT affinity | The fluorine atom can engage in favorable interactions (e.g., hydrogen bonding, dipole interactions) within the transporter binding pocket. |

| Aryl Ring: Replace Phenyl with 2-Thienyl | Can enhance NET and SERT potency | The thiophene ring alters the electronic and steric properties, potentially leading to a better fit in the SERT and NET binding sites, as seen in duloxetine.[10] |

| Amino Group: N-H to N-Me | Generally increases potency | The methyl group can provide favorable van der Waals contacts and may increase lipophilicity, improving cell permeability and binding affinity. |

| Stereocenter: Racemic to pure (S)-enantiomer | Often results in a >10-fold increase in potency | Monoamine transporters possess stereospecific binding pockets; one enantiomer will have a geometrically superior fit, maximizing binding interactions. |

In Vitro Pharmacological Evaluation: Core Protocols

To characterize the activity of newly synthesized analogs, a standardized set of in vitro assays is essential. The following protocols describe self-validating systems for determining potency and selectivity at the primary targets (monoamine transporters) and a key off-target (monoamine oxidase).

Protocol: Monoamine Reuptake Inhibition Assay (Radiolabeled Substrate Uptake)

This assay directly measures the functional inhibition of monoamine transport into cells and is considered a gold standard for pharmacological characterization.[2]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds for DAT, NET, and SERT.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.[2]

-

96-well microplates (cell culture and assay).

-

Assay Buffer (e.g., Krebs-Henseleit buffer).[2]

-

Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.

-

Reference inhibitors for non-specific uptake: Mazindol (for DAT/NET), Paroxetine (for SERT).[2]

-

Test compounds dissolved in DMSO.

-

Scintillation fluid and a microplate scintillation counter.

Methodology:

-

Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density and grow to confluence (typically 24-48 hours).

-

Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayers once with pre-warmed Assay Buffer.

-

Compound Addition: Add 50 µL of Assay Buffer containing the test compound at various concentrations (typically a 10-point dilution series). For control wells, add buffer with vehicle (DMSO) for total uptake and a high concentration of a reference inhibitor (e.g., 10 µM Mazindol) for non-specific uptake.

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C. This allows the test compound to bind to the transporters.

-

Substrate Addition: Add 50 µL of Assay Buffer containing the radiolabeled substrate at a concentration near its Kₘ value (e.g., 20 nM [³H]dopamine).

-

Uptake Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C. The timing is critical to ensure measurement of the initial rate of uptake.

-

Termination: Terminate the uptake by rapidly aspirating the buffer and washing the wells three times with ice-cold Assay Buffer. This stops the transport process and removes extracellular radiolabel.

-

Cell Lysis & Scintillation Counting: Lyse the cells by adding a lysis buffer or scintillation fluid directly to the wells. Measure the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis:

-

Specific uptake is calculated as (Total Uptake - Non-specific Uptake).

-

Convert raw counts (CPM) to percentage inhibition relative to the specific uptake in vehicle-treated wells.

-

Plot percentage inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

It is crucial to assess whether compounds inhibit MAO-A or MAO-B, as this can lead to unwanted side effects (e.g., hypertensive crisis) and confounds the interpretation of the primary mechanism of action.[7][16]

Objective: To determine the IC₅₀ of test compounds against human MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

A chemiluminescent assay kit (e.g., MAO-Glo™ from Promega).[17]

-

White, opaque 96-well plates.

-

Reference inhibitors: Clorgyline (for MAO-A), Deprenyl (for MAO-B).

-

Luminometer.

Methodology:

-

Reagent Preparation: Prepare the MAO substrate and Luciferin Detection Reagent according to the kit manufacturer's instructions.[17]

-

Compound Plating: Add test compounds at various concentrations to the wells of the 96-well plate. Include vehicle controls and reference inhibitor controls.

-

Enzyme Addition: Add the MAO-A or MAO-B enzyme to the wells and incubate for 15 minutes at room temperature to allow compound binding.

-

Reaction Initiation: Add the MAO substrate to all wells to initiate the enzymatic reaction. This substrate is converted by MAO into a product that, in the presence of a second enzyme in the detection reagent, leads to the production of luciferin.

-

Incubation: Incubate for 60 minutes at room temperature.

-

Signal Generation: Add the Luciferin Detection Reagent to all wells. This reagent stops the MAO reaction and initiates a coupled reaction that converts the luciferin generated into light.

-

Measurement: After a 20-minute incubation, measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The amount of light produced is inversely proportional to MAO activity. Calculate the percentage inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value as described previously.

Conclusion and Future Directions

The this compound scaffold and its analogs are a fertile ground for the discovery of novel CNS agents. Their synthetic tractability and the well-defined pharmacology of their primary targets—the monoamine transporters—provide a clear path for rational drug design. By leveraging a deep understanding of SAR and employing robust in vitro screening protocols, researchers can effectively navigate the chemical space to develop compounds with tailored pharmacological profiles.

The future of this chemical class lies in the pursuit of optimized Triple Reuptake Inhibitors (TRIs). The key challenge is not merely to inhibit all three transporters, but to achieve an optimal balance of potency (the "right ratio") that maximizes therapeutic benefit for depression while minimizing potential side effects, such as abuse liability associated with high DAT occupancy.[4][18] Furthermore, analogs from this class may hold promise for other indications where monoamine dysregulation is implicated, including ADHD, binge eating disorder, and cocaine addiction.[4] Continued exploration of this versatile scaffold is a promising strategy for delivering the next generation of more effective and rapidly acting antidepressants.

References

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triple Reuptake Inhibitors as Potential Therapeutics for Depression and Other Disorders: Design Paradigm and Developmental Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use - Google Patents [patents.google.com]

- 6. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 7. Monoamine oxidase A inhibition by fluoxetine: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - 3-amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol (C10H12F3NO2) [pubchemlite.lcsb.uni.lu]

- 10. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 12. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 17. mdpi.com [mdpi.com]

- 18. Triple reuptake inhibitors: a patent review (2006 - 2012) - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 3-Amino-3-(3-methoxyphenyl)propan-1-ol in different solvents

An In-Depth Technical Guide to the Solubility Profile of 3-Amino-3-(3-methoxyphenyl)propan-1-ol

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This technical guide provides a comprehensive scientific framework for understanding, predicting, and experimentally determining the solubility of this compound (CAS No. 22490-86-4), a key building block in medicinal chemistry.[2] By dissecting its molecular structure and applying fundamental physicochemical principles, this document offers researchers and drug development professionals a robust methodology for characterizing its behavior in various solvent systems. We present detailed, field-proven protocols for both thermodynamic and pH-dependent solubility determination, emphasizing the causal relationships between molecular properties and experimental outcomes.

Part 1: Physicochemical Foundations of Solubility

A molecule's solubility is not an arbitrary value but a direct consequence of its structure and the intermolecular forces it can form with a solvent.[3] A thorough analysis of this compound's structure is the first principle in predicting its behavior.

Molecular Structure and Polarity Analysis

The structure of this compound is multifunctional, containing distinct regions that dictate its interactions:

-

Polar, Protic Groups: The primary amine (-NH₂) and primary alcohol (-OH) groups are the dominant sites for polar interactions. Both groups can act as hydrogen bond donors and acceptors, predisposing the molecule to favorable interactions with polar protic solvents like water, ethanol, and methanol.[4]

-

Polar Aprotic Group: The methoxy (-OCH₃) group contributes to the molecule's polarity but is only a hydrogen bond acceptor.

-

Lipophilic Region: The phenyl ring is inherently non-polar and lipophilic. This aromatic core limits solubility in highly polar solvents and promotes it in less polar organic solvents.

The molecule's overall character is a balance between the hydrophilic amine/alcohol functions and the lipophilic methoxy-phenyl core. This amphiphilic nature suggests a complex solubility profile, with moderate to high solubility expected in polar organic solvents that can satisfy both polar and non-polar interactions.

The Critical Influence of pH on Aqueous Solubility

Most pharmaceutical compounds are weak acids or bases, and their solubility in aqueous media is profoundly influenced by pH.[5] this compound is amphoteric, possessing a basic amino group and a very weakly acidic hydroxyl group.

-

In Acidic Conditions (Low pH): The primary amine group will be protonated to form an ammonium salt (-NH₃⁺). This ionization introduces a positive charge, drastically increasing the molecule's polarity and its solubility in water.[4][6]

-

In Neutral Conditions: The molecule exists predominantly in its neutral, un-ionized form. In this state, aqueous solubility is at its minimum, governed by the intrinsic solubility (S₀) of the neutral species.[4][7]

-

In Basic Conditions (High pH): As the pH increases well above the pKa of the protonated amine, the neutral form predominates. The terminal alcohol is a very weak acid and would require a very high pH to deprotonate, but this effect is generally less significant than the protonation of the amine.[4]

This pH-dependent behavior is fundamental to predicting absorption in the gastrointestinal tract and for developing parenteral formulations.[6]

Part 2: Experimental Solubility Determination

Theoretical prediction must be confirmed by empirical measurement. The choice of method depends on the stage of drug development, balancing throughput with accuracy.[8]

Method Selection: Thermodynamic vs. Kinetic Solubility

Two primary types of solubility are measured in pharmaceutical sciences:

-

Thermodynamic (Equilibrium) Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution at a specific temperature.[5] It is determined using methods like the traditional shake-flask technique, which is low-throughput but highly accurate and essential for pre-formulation and regulatory filings.

-

Kinetic Solubility: This is a high-throughput assessment of how much of a compound, typically dissolved in a stock solvent like DMSO, can be added to an aqueous buffer before it precipitates.[9] It is often measured by nephelometry (light scattering) and is invaluable for screening large numbers of compounds in early discovery.[1]

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol describes the definitive method for determining equilibrium solubility.

Objective: To measure the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid, >98% purity)

-

Selected solvents (e.g., Water, pH 7.4 Buffer, Ethanol, DMSO)

-

Analytical balance, vortex mixer, orbital shaker with temperature control

-

Microcentrifuge tubes or glass vials

-

Microcentrifuge or filtration apparatus (e.g., 0.22 µm PVDF syringe filters)

-

Calibrated HPLC-UV system

Methodology:

-

Preparation: Add an excess of solid compound (e.g., 2-5 mg) to a pre-determined volume of solvent (e.g., 1 mL) in a vial. The key is to ensure undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C). Shake for a sufficient duration to reach equilibrium, typically 24 to 48 hours. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: This step is critical. Separate the saturated solution (supernatant) from the undissolved solid.

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). Carefully collect an aliquot of the supernatant, avoiding disturbance of the solid pellet. This method risks overestimation if fine particles remain suspended.[8]

-

Filtration: Draw the suspension into a syringe and pass it through a chemical-resistant 0.22 µm filter into a clean vial. Discard the initial portion of the filtrate to saturate any potential binding sites on the filter material. This method risks underestimation due to compound adsorption.[8]

-

-

Analysis:

-

Prepare a calibration curve of the compound in the chosen solvent.

-

Dilute the collected supernatant into the mobile phase of the HPLC system to fall within the linear range of the calibration curve.

-

Inject the diluted sample and determine the concentration using the validated HPLC-UV method.

-

-

Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in µg/mL or mg/mL.

Protocol 2: Aqueous pH-Solubility Profiling

Objective: To determine the solubility of the compound across a physiologically relevant pH range.

Methodology: This protocol is an extension of the shake-flask method.

-

Buffer Preparation: Prepare a series of biocompatible buffers covering the desired pH range (e.g., from pH 2 to pH 12).

-

Execution: Perform the entire shake-flask protocol (Steps 1-5 above) in parallel for each individual buffer.

-

Data Plotting: Plot the measured solubility (on a logarithmic scale) against the corresponding buffer pH. The resulting curve reveals the pH of minimum solubility (related to the isoelectric point) and the regions where solubility is enhanced due to ionization.

Part 3: Predicted Solubility Profile and Data Interpretation

While experimental data is paramount, a predicted profile based on first principles and data from analogous compounds can guide solvent selection for synthesis, purification, and formulation.

Predicted Solubility in Common Pharmaceutical Solvents

The following table summarizes the expected solubility of this compound based on its structural features and data from similar aminophenol and amino alcohol compounds.[4][10]

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Moderate to High | The -OH and -NH₂ groups can form strong hydrogen bonds with protic solvents. Aqueous solubility is highly pH-dependent.[4] |

| Polar Aprotic | DMSO, DMF | High | These solvents are strong hydrogen bond acceptors and can effectively solvate both the polar and non-polar regions of the molecule.[10] |

| Polar Aprotic | Acetonitrile (ACN), THF | Low to Moderate | Less polar than DMSO/DMF, resulting in weaker interactions and lower solvating power for this specific structure. |

| Less Polar | Dichloromethane (DCM) | Low | The molecule's high polarity from the amine and alcohol groups limits its solubility in solvents of intermediate polarity. |

| Non-Polar | Hexanes, Toluene | Very Low / Insoluble | The significant polarity and hydrogen bonding capacity of the solute are incompatible with the non-polar, hydrophobic nature of these solvents.[4] |

Hypothetical pH-Solubility Profile

An experimental pH-solubility profile for this compound is expected to exhibit a "U" or "V" shape, characteristic of amphoteric molecules.

| pH | Predicted Solubility (µg/mL) | Dominant Species |

| 2.0 | > 2000 | Cationic (-NH₃⁺) |

| 4.0 | ~1000 | Cationic / Neutral |

| 6.0 | ~250 | Mostly Neutral |

| 7.4 | ~150 (S₀) | Neutral (Intrinsic Solubility) |

| 9.0 | ~200 | Neutral |

| 11.0 | > 500 | Neutral / Anionic |

Interpretation: The lowest solubility (S₀) is anticipated in the neutral pH range (around 7-8).[4][7] Moving to acidic pH causes a sharp increase in solubility due to the formation of the highly soluble ammonium salt. A more modest increase may be seen at very high pH if the alcohol group deprotonates. This profile is critical for predicting oral absorption, as the compound will be highly soluble in the stomach (low pH) and less soluble in the intestine (higher pH).[6]

Conclusion

The solubility of this compound is a complex interplay of its multifunctional chemical structure and the properties of the surrounding solvent system. Its amphiphilic and amphoteric nature dictates a nuanced solubility profile, with high solubility in polar organic solvents like DMSO and methanol, and a profound pH-dependency in aqueous media. The lowest aqueous solubility is expected at physiological pH, a crucial consideration for formulation strategies. By employing rigorous, validated experimental methods such as the shake-flask protocol, researchers can obtain the accurate and precise data needed to overcome bioavailability challenges and accelerate the drug development process.

References

- 1. rheolution.com [rheolution.com]

- 2. This compound [myskinrecipes.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. public.websites.umich.edu [public.websites.umich.edu]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. solubilityofthings.com [solubilityofthings.com]

CAS number and IUPAC name for 3-Amino-3-(3-methoxyphenyl)propan-1-ol

An In-depth Technical Guide to 3-Amino-3-(3-methoxyphenyl)propan-1-ol

Executive Summary: This document provides a comprehensive technical overview of this compound, a key organic building block in medicinal chemistry. Its bifunctional nature, possessing both a primary amine and a primary alcohol, makes it a versatile intermediate for the synthesis of complex bioactive molecules. This guide details its chemical identity, physicochemical properties, robust synthetic protocols, and methods for spectroscopic characterization. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's properties and handling for its effective application in pharmaceutical research and development, particularly in the creation of novel central nervous system (CNS) agents.[1]

The foundational step in utilizing any chemical intermediate is a precise understanding of its identity and core properties. This compound is an amino alcohol characterized by a propanol backbone substituted with an amino group and a 3-methoxyphenyl group at the C3 position.

Nomenclature and Structure

-

IUPAC Name: this compound

The structure contains a chiral center at the C3 carbon, meaning it can exist as two enantiomers, (R)- and (S)-3-amino-3-(3-methoxyphenyl)propan-1-ol, or as a racemic mixture.

References

A Strategic In-Vitro Roadmap for the Pharmacological Assessment of 3-Amino-3-(3-methoxyphenyl)propan-1-ol

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, tiered in-vitro strategy for the preliminary pharmacological characterization of 3-Amino-3-(3-methoxyphenyl)propan-1-ol. Given its structural motifs, this compound is hypothesized to be a potential modulator of central nervous system (CNS) targets, particularly those implicated in mood and anxiety disorders. This document provides a logical, causality-driven experimental workflow, beginning with foundational cytotoxicity assessments and progressing through primary and secondary pharmacodynamic assays. Each proposed study is accompanied by a detailed, field-proven protocol and the scientific rationale for its inclusion in the screening cascade. The objective is to furnish drug development professionals with a robust framework to elucidate the compound's mechanism of action, target engagement, and potential therapeutic utility.

Introduction: Deconstructing the Therapeutic Potential

The chemical scaffold of this compound, featuring a phenyl-propan-1-ol backbone with an amino group, is a privileged structure in neuropharmacology. The presence of a methoxy group on the phenyl ring at the meta position suggests potential interactions with monoamine transporters or G-protein coupled receptors (GPCRs), which are pivotal in the pathophysiology of depression and anxiety. This guide, therefore, proposes a systematic in-vitro investigation designed to rigorously test this hypothesis.

Our approach is built on three pillars: establishing a safe therapeutic window, identifying primary molecular targets, and characterizing the functional consequences of target engagement. This tiered approach ensures a cost-effective and scientifically sound evaluation, generating a comprehensive preliminary data package for this novel chemical entity.

Tier 1: Foundational Assessment of Bio-compatibility

Before embarking on specific target-based assays, it is imperative to establish the compound's intrinsic cytotoxicity. This foundational step ensures that any observed effects in subsequent assays are due to specific pharmacological activity rather than general cellular toxicity. We will employ two complementary assays to assess cell viability and membrane integrity.

Metabolic Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Cell Seeding: Plate a suitable neuronal cell line (e.g., SH-SY5Y or PC-12) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cell Membrane Integrity Assessment: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[1][2][3] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised membrane integrity.[1][3]

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase and INT) according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature, protected from light, for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells lysed with a detergent). Calculate the percentage of cytotoxicity based on these controls.

Data Presentation: Cytotoxicity Profile

| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 50 | ||

| 100 |